molecular formula C6H12N2O B7978809 2-Piperidinecarboxamide, (R)-

2-Piperidinecarboxamide, (R)-

Cat. No.: B7978809
M. Wt: 128.17 g/mol
InChI Key: XIMBESZRBTVIOD-RXMQYKEDSA-N
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Description

Historical Perspectives on Stereoisomerism in Drug Discovery and Development

The concept of stereochemistry dates back to the early 19th century with Jean-Baptiste Biot's discovery of optical activity in 1815. wikipedia.org However, it was Louis Pasteur's work in 1848, separating the two enantiomers of sodium ammonium (B1175870) tartrate, that laid the groundwork for understanding chirality in chemical compounds. biomedgrid.combiomedgrid.com The realization that stereoisomers could have different biological effects was a critical turning point. A pivotal, albeit tragic, example is thalidomide, where one enantiomer was sedative while the other was teratogenic, causing severe birth defects. wikipedia.orgresearchfloor.org This event underscored the necessity of studying and controlling the stereochemistry of pharmaceutical agents. researchfloor.org Over time, the focus in drug development has increasingly shifted towards the production of single-enantiomer drugs to enhance efficacy and safety. researchfloor.orgmdpi.com

Enantiomerism and Chirality as Fundamental Principles in Pharmacological Action

Chirality is a fundamental aspect of pharmacology because biological systems, including enzymes, receptors, and nucleic acids, are themselves chiral. researchfloor.orgchiralpedia.com This inherent chirality in the body leads to stereoselective interactions with drugs. chiralpedia.com Enantiomers of a chiral drug, despite having identical chemical formulas, can exhibit significantly different pharmacological and toxicological profiles. mdpi.com One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be inactive, less active, or even contribute to adverse effects. chiralpedia.com Therefore, the two enantiomers of a chiral drug are often considered as separate chemical entities. nih.gov The spatial arrangement of atoms dictates how a molecule fits into a binding site on a receptor or enzyme, much like a key fits into a lock.

Overview of (R)-2-Piperidinecarboxamide's Role in Enantiomeric Research Paradigms

(R)-2-Piperidinecarboxamide and its derivatives are valuable tools in the study of stereoselectivity in drug action. The piperidine (B6355638) ring is a common scaffold in many pharmaceuticals. mdpi.com The (R)-enantiomer of various 2-piperidinecarboxamide derivatives has been investigated for its specific biological activities. For instance, in some series of N-(benzyl)-2-piperidinecarboxamides, the (R)-enantiomer has shown potent anticonvulsant activity. researchgate.net Furthermore, derivatives of (R)-2-piperidinecarboxamide are structurally related to important local anesthetics like bupivacaine (B1668057) and ropivacaine (B1680718), where the stereochemistry is crucial for their anesthetic and toxicological profiles. evitachem.com The study of these compounds helps to elucidate the structure-activity relationships of enantiomers, contributing to the rational design of safer and more effective drugs. lookchem.com

Data Tables

Table 1: Chemical Properties of (R)-2-Piperidinecarboxamide

PropertyValue
CAS Number78088-51-4 lookchem.com
Molecular FormulaC6H12N2O lookchem.comaaronchem.comnih.gov
Molecular Weight128.17 g/mol lookchem.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-piperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-6(9)5-3-1-2-4-8-5/h5,8H,1-4H2,(H2,7,9)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMBESZRBTVIOD-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Characterization and Analytical Methodologies for R 2 Piperidinecarboxamide

Principles of Chirality and Optical Activity in Amide-Type Structures

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. wikipedia.orgkhanacademy.org In the case of 2-piperidinecarboxamide, the chirality arises from the stereogenic center at the C2 position of the piperidine (B6355638) ring, which is a tetrahedral carbon atom bonded to four different substituents. The presence of this chiral center gives rise to two enantiomers: (R)-2-piperidinecarboxamide and (S)-2-piperidinecarboxamide. These enantiomers are identical in their chemical and physical properties, with the notable exception of their interaction with plane-polarized light. khanacademy.org

Chiral molecules are optically active, meaning they have the ability to rotate the plane of polarized light. khanacademy.orgkhanacademy.orgyoutube.com One enantiomer will rotate the light in a clockwise direction (dextrorotatory, denoted as (+) or d), while the other will rotate it in a counter-clockwise direction (levorotatory, denoted as (-) or l) to an equal magnitude. youtube.com It is important to note that the (R) or (S) designation, which describes the absolute configuration of the stereocenter, does not directly correlate with the direction of optical rotation. youtube.com

Enantiomeric Purity and Enantiomeric Excess Determination Methods

Ensuring the enantiomeric purity of a chiral compound is crucial. Enantiomeric excess (ee) is a measure of the purity of a chiral sample and is defined as the absolute difference between the mole fractions of the two enantiomers. Several analytical techniques are employed to determine the enantiomeric purity and enantiomeric excess of (R)-2-piperidinecarboxamide.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. citedrive.comeurekaselect.comresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, their separation.

For piperidine-based compounds like ropivacaine (B1680718), a close structural analog of 2-piperidinecarboxamide, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be highly effective. citedrive.comeurekaselect.comnih.gov For instance, a method for the enantiomeric purity determination of S-ropivacaine was developed using a cellulose tris(4-chloro-3-methylphenylcarbamate) coated on silica (B1680970) as the CSP. nih.gov The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like an alcohol, along with additives, is optimized to achieve the best separation. The key parameters influencing the separation include the nature of the organic modifier, the type and concentration of acidic or basic additives, and the column temperature. nih.gov In the case of ropivacaine, the addition of an acidic additive like trifluoroacetic acid or formic acid to the mobile phase was found to be critical for enantioseparation. nih.gov

Table 1: Representative Chiral HPLC Conditions for Ropivacaine Enantiomers

ParameterCondition
Chiral Stationary PhaseCellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica
Mobile Phasen-Hexane/Ethanol/Trifluoroacetic acid
DetectionUV at a specific wavelength
Flow RateOptimized for resolution

This table presents a generalized set of conditions based on methodologies developed for ropivacaine, which are applicable to the enantiomeric separation of 2-piperidinecarboxamide.

The limit of detection (LOD) and limit of quantification (LOQ) for the undesired enantiomer are important validation parameters. For S-ropivacaine, methods have been developed with LOD and LOQ values as low as 0.02% and 0.1% of the enantiomeric impurity, respectively. nih.gov

Capillary Electrophoresis (CE) is another highly efficient technique for the separation of enantiomers, offering advantages such as high resolution, short analysis times, and low sample and reagent consumption. nih.gov In chiral CE, a chiral selector is added to the background electrolyte. Cyclodextrins and their derivatives are the most commonly used chiral selectors for the enantioseparation of a wide range of compounds, including basic drugs with piperidine moieties. nih.gov

For the determination of the enantiomeric purity of S-ropivacaine, a CE method using methyl-β-cyclodextrin as the chiral selector has been successfully developed and validated. nih.gov The separation is based on the differential formation of transient diastereomeric inclusion complexes between the enantiomers and the cyclodextrin (B1172386) in the electrophoretic buffer. The degree of separation is influenced by several factors, including the type and concentration of the cyclodextrin, the pH and composition of the background electrolyte, and the applied voltage. The limit of detection and quantification for the R-enantiomer of ropivacaine were found to be approximately 0.1% and 0.25%, respectively, demonstrating the sensitivity of the method. nih.gov

Chiroptical methods, such as circular dichroism (CD) and polarimetry, are spectroscopic techniques that rely on the differential interaction of chiral molecules with polarized light.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. nih.govrsc.org A CD spectrum provides information about the stereochemical features of a molecule. For chiral piperidine-containing structures, CD spectroscopy can be used to determine the absolute configuration by comparing the experimental spectrum with theoretical calculations or with the spectra of structurally related compounds of known configuration. rsc.org The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the spatial arrangement of the chromophores relative to the chiral center. nih.govsci-hub.se

Polarimetry is a technique that measures the optical rotation of a chiral substance. yale.edu The magnitude and sign of the optical rotation are directly proportional to the concentration of the chiral molecule and the path length of the light. While polarimetry is a valuable tool for confirming the presence of a chiral substance and for determining the enantiomeric excess of a sample with a known specific rotation, it is generally less informative for structural elucidation than CD spectroscopy.

Asymmetric Synthesis Strategies for Enantiopure (R)-2-Piperidinecarboxamide

The synthesis of enantiomerically pure (R)-2-piperidinecarboxamide can be achieved through various asymmetric synthesis strategies. A common approach involves the synthesis of the chiral precursor, (R)-pipecolic acid, followed by amidation. ekb.egekb.eg

Several methods for the asymmetric synthesis of (R)-pipecolic acid have been reported. One efficient strategy employs an organocatalytic asymmetric α-amination of an aldehyde as the key step. ekb.egekb.eg For example, an aldehyde derived from the ozonolysis of cyclohexene (B86901) can undergo an L-proline-catalyzed asymmetric α-amination to yield a chiral amino alcohol with high enantiomeric excess (>99% ee), which is then converted to (R)-pipecolic acid. ekb.egekb.eg Other approaches include the use of chiral auxiliaries, enzymatic resolutions, and asymmetric hydrogenation of pyridine (B92270) derivatives. nih.govresearchgate.netrsc.orgnih.govnih.gov

Once enantiopure (R)-pipecolic acid is obtained, it can be converted to (R)-2-piperidinecarboxamide through standard amide bond formation reactions. This typically involves activation of the carboxylic acid group, for example, by conversion to an acid chloride or using a coupling reagent, followed by reaction with ammonia.

Enantiomeric Resolution Techniques for Racemic Mixtures Containing (R)-2-Piperidinecarboxamide

Resolution is a process used to separate a racemic mixture into its individual enantiomers. libretexts.orglibretexts.org A common and effective method for the resolution of racemic amines or carboxylic acids is through the formation of diastereomeric salts. wikipedia.orgresearchgate.netquora.com

For a racemic mixture of 2-piperidinecarboxamide, which is basic, a chiral acid can be used as a resolving agent. The reaction of the racemic base with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid, results in the formation of a mixture of two diastereomeric salts. google.comgoogle.com

(R)-2-piperidinecarboxamide + (R,R)-tartaric acid → [(R)-2-piperidinecarboxamide][(R,R)-tartrate] (S)-2-piperidinecarboxamide + (R,R)-tartaric acid → [(S)-2-piperidinecarboxamide][(R,R)-tartrate]

These diastereomeric salts have different physical properties, including solubility, which allows for their separation by fractional crystallization. wikipedia.orggavinpublishers.com One of the diastereomeric salts will be less soluble in a given solvent and will crystallize out of the solution, leaving the other diastereomer in the mother liquor. The pure diastereomeric salt can then be isolated, and the chiral resolving agent can be removed by treatment with a base to yield the enantiomerically pure (R)-2-piperidinecarboxamide.

Table 2: Common Chiral Resolving Agents for Racemic Bases

Chiral Resolving AgentType
(+)-Tartaric acidAcid
(-)-Tartaric acidAcid
(+)-Mandelic acidAcid
(-)-Mandelic acidAcid
(+)-Camphorsulfonic acidAcid

The efficiency of the resolution process depends on the choice of the resolving agent, the solvent system, and the crystallization conditions.

Molecular Mechanisms of Action: Ion Channel Modulation by R 2 Piperidinecarboxamide

Voltage-Gated Sodium Channel Interaction and Stereoselective Blockade

(R)-2-Piperidinecarboxamide compounds are well-characterized for their inhibitory effects on voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in excitable cells. frontiersin.org This blockade is a key mechanism of local anesthesia. The interaction is stereoselective, meaning the three-dimensional arrangement of the molecule influences its binding and blocking efficacy.

(R)-2-Piperidinecarboxamide and its related compounds bind to the intracellular portion of voltage-gated sodium channels. patsnap.comdrugbank.com The binding site is located within the inner pore of the channel, and specific amino acid residues on the S6 transmembrane segments of domains I, III, and IV contribute to the binding of these local anesthetics. drugbank.com The affinity of these compounds for the sodium channel is not constant but is dependent on the conformational state of the channel.

The affinity is significantly higher for the open and inactivated states of the channel compared to the resting state. nih.gov This state-dependent binding is a hallmark of their mechanism of action. For instance, in their inactivated state, human cardiac sodium channels (SCN5A) were found to be slightly more sensitive to bupivacaine (B1668057) than to ropivacaine (B1680718), with IC50 values of 2.18 ± 0.16 μM and 2.73 ± 0.27 μM, respectively. researchgate.net In contrast, the open-channel block was about 4.5-fold more potent for bupivacaine (IC50 = 69.5 ± 8.2 μM) compared to ropivacaine (IC50 = 322.2 ± 29.9 μM). researchgate.net

CompoundChannel StateIC50 (μM)
BupivacaineInactivated2.18 ± 0.16
RopivacaineInactivated2.73 ± 0.27
BupivacaineOpen69.5 ± 8.2
RopivacaineOpen322.2 ± 29.9

The binding of (R)-2-Piperidinecarboxamide derivatives to voltage-gated sodium channels has a profound impact on their gating kinetics. These compounds stabilize the inactivated state of the channel, which means that once the channel inactivates after opening, it is less likely to return to the resting, closed state from which it can be activated again. nih.govtandfonline.com This leads to a reduction in the number of available sodium channels that can open in response to a subsequent stimulus, thereby blocking nerve impulse conduction.

This blockade is voltage-dependent, meaning that the inhibitory effect is more pronounced at more depolarized membrane potentials, where a larger fraction of channels is in the open or inactivated state. patsnap.com Both bupivacaine and ropivacaine have been shown to shift the membrane potential of half-maximal activation and steady-state inactivation toward more negative potentials. researchgate.net

Stereoselectivity in the interaction of 2-piperidinecarboxamide derivatives with sodium channels is a critical aspect of their pharmacology. Generally, the rectus, or (+), enantiomers are more potent than the sinister, or (-), enantiomers in producing both tonic (resting state) and phasic (use-dependent) block of sodium channels. nih.gov However, this stereoselectivity is often modest, with a stereoselectivity of around 1.5 observed for sodium channels from skeletal muscle and human heart cells. oup.com

Specific amino acid residues within the sodium channel pore have been identified as contributing to this weak stereoselectivity. For the human heart sodium channel (Nav1.5), residues at positions 1760 and 1765 are implicated in this differential binding. oup.com The shape of the local anesthetic molecule also plays a role, with more sharply angled molecules exhibiting stronger stereoselectivities. nih.gov

Potassium Channel Modulation by (R)-2-Piperidinecarboxamide

In addition to their primary action on sodium channels, (R)-2-Piperidinecarboxamide derivatives also modulate the activity of various potassium channels. These interactions can contribute to both their therapeutic and potential side effects.

(R)-2-Piperidinecarboxamide compounds have been shown to block the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization. nih.govnih.gov This blockade is concentration-, time-, and state-dependent, with the drugs binding to the open and inactivated states of the hERG channel and stabilizing the inactivated state. nih.govresearchgate.net

A significant finding is the stereoselective nature of hERG channel inhibition, which is inverse to that observed for sodium channels. For bupivacaine, the S(-) enantiomer, levobupivacaine, is a more potent blocker of hERG channels than the R(+) enantiomer, dextrobupivacaine. nih.govresearchgate.net At a concentration of 20 μM, levobupivacaine induced a 67.5 ± 4.2% block of hERG channels, whereas dextrobupivacaine produced a 47.2 ± 5.2% block. nih.gov Ropivacaine, also an S(-) enantiomer, showed a similar level of block to bupivacaine at this concentration (55.5 ± 2.7%). nih.gov

Compound (20 μM)% hERG Channel Block
Levobupivacaine67.5 ± 4.2
Dextrobupivacaine47.2 ± 5.2
Ropivacaine55.5 ± 2.7
Bupivacaine (racemic)52.7 ± 2.0

(R)-2-Piperidinecarboxamide derivatives also interact with other types of voltage-gated potassium channels. Ropivacaine has been shown to be an open channel blocker of the human cardiac potassium channel hKv1.5, with an apparent KD of 80 ± 4 μM. nih.gov The binding is thought to occur in the internal mouth of the ion pore. nih.gov For bupivacaine, the block of hKv1.5 channels is markedly stereoselective, with the R(+)-enantiomer being a more potent blocker than the S(-)-enantiomer. nih.gov

Furthermore, these local anesthetics inhibit ATP-sensitive potassium (KATP) channels in the cardiovascular system. This inhibition is also stereoselective, with racemic bupivacaine being more potent (IC50 = 52 μM) than levobupivacaine (IC50 = 168 μM) and ropivacaine (IC50 = 249 μM) in blocking cardiac KATP channels. nih.gov

CompoundChannelEffectPotency (IC50 or KD)
RopivacainehKv1.5Open channel blockKD = 80 ± 4 μM
Bupivacaine (racemic)Cardiac KATPInhibitionIC50 = 52 μM
LevobupivacaineCardiac KATPInhibitionIC50 = 168 μM
RopivacaineCardiac KATPInhibitionIC50 = 249 μM

Calcium Channel Interactions and Effects on Intracellular Calcium Dynamics

Currently, there is a notable absence of direct scientific evidence detailing the specific interactions of (R)-2-Piperidinecarboxamide with calcium channels. While the broader class of piperidine-containing compounds has been investigated for various pharmacological activities, dedicated studies elucidating the effects of (R)-2-Piperidinecarboxamide on voltage-gated or ligand-gated calcium channels, and its subsequent influence on intracellular calcium dynamics, are not available in the current body of scientific literature.

The modulation of intracellular calcium levels is a critical signaling mechanism in a vast array of physiological processes. Therefore, the potential for any bioactive compound to interact with calcium channels is of significant interest. However, in the case of (R)-2-Piperidinecarboxamide, such interactions remain speculative pending future research.

In contrast, a class of piperidine (B6355638) carboxamides has been identified as potent and noncovalent agonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, an ion channel that is permeable to calcium. nih.govnih.gov A study on these compounds revealed that their primary effect is the activation of human TRPA1, leading to a robust influx of Ca2+. nih.gov This research highlighted a significant stereospecificity, with the (R)-enantiomers demonstrating substantially higher potency than their (S)-counterparts. nih.gov For instance, the (R)-enantiomer PIPC1 was found to be a highly potent TRPA1 agonist. nih.gov

This finding underscores the importance of stereochemistry in the interaction of piperidine carboxamides with ion channels. While this does not directly implicate (R)-2-Piperidinecarboxamide as a calcium channel modulator, it provides a rationale for future investigations into its potential effects on TRPA1 and other calcium-permeable channels.

Investigation of Other Potential Molecular Targets and Associated Cellular Pathways

Beyond direct ion channel modulation, the piperidine carboxamide scaffold is present in molecules that interact with a diverse range of molecular targets, thereby influencing various cellular pathways. While specific data for the (R)-2-piperidinecarboxamide enantiomer is scarce, research on related piperidine derivatives offers insights into potential areas of biological activity.

Table 1: Potential Molecular Targets of Piperidine Carboxamide Derivatives

Target Class Specific Target(s) Potential Cellular Pathway(s) Affected
Receptors Dopamine D2, Serotonin 5-HT1A, 5-HT2A Dopaminergic and Serotonergic signaling
Kinases EGFR, BRAF, CDK2 Cell proliferation, survival, and differentiation pathways

Derivatives of piperidine-4-carboxamide have been synthesized and evaluated for their biological activities, with some compounds showing potential as dopamine reuptake inhibitors. researchgate.net Furthermore, a series of amide-piperidine derivatives have been optimized as multi-target antipsychotics, exhibiting high affinity for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. nih.gov One such compound demonstrated efficacy in animal models of psychosis and cognitive enhancement. nih.gov

In the context of oncology, novel piperine-carboximidamide hybrids have been designed as cytotoxic agents targeting key proteins in cancer progression, including the Epidermal Growth Factor Receptor (EGFR), BRAF kinase, and Cyclin-Dependent Kinase 2 (CDK2). nih.gov These compounds were shown to have significant antiproliferative activity against several cancer cell lines. nih.gov Additionally, piperine, a naturally occurring piperidine derivative, has been shown to exert anticancer effects by modulating various signaling pathways, including those involving STAT-3, NF-κB, and PI3K/Akt. researchgate.net

Another area of investigation for piperidine-3-carboxamide derivatives is their ability to induce a senescence-like phenotype in cancer cells. nih.gov A screening of small-molecule libraries identified a hit compound with an N-arylpiperidine-3-carboxamide scaffold that induced senescence-like changes in human melanoma cells without significant toxicity to normal cells. nih.gov

It is important to emphasize that these findings relate to various derivatives of piperidine carboxamide and not specifically to (R)-2-Piperidinecarboxamide. However, this body of research highlights the therapeutic potential of this chemical class and suggests a range of molecular targets and cellular pathways that could be explored in future studies of (R)-2-Piperidinecarboxamide.

Structure Activity Relationship Sar Studies of R 2 Piperidinecarboxamide

Dissecting the Role of the (R)-Configuration on Target Receptor Binding and Efficacy

The stereochemistry of the piperidine (B6355638) ring is a crucial determinant of the pharmacological activity of 2-piperidinecarboxamide derivatives. In many cases, one enantiomer exhibits significantly higher potency than the other, highlighting the importance of a specific three-dimensional arrangement for optimal interaction with the target protein.

A notable example that underscores the stereospecificity of this scaffold is found in a series of piperidine carboxamides developed as inhibitors of the Plasmodium falciparum 20S proteasome (Pf20Sβ5), a target for antimalarial drugs. In this series, the (S)-enantiomer of a hit compound was found to be 100-fold more potent than its (R)-counterpart nih.gov. This stark difference in activity strongly suggests that the (R)-configuration is detrimental to the binding affinity and efficacy for this particular target.

Cryo-electron microscopy (cryo-EM) studies of the more active (S)-enantiomer bound to the Pf20Sβ5 active site revealed a specific set of interactions that the (R)-enantiomer would be unable to form effectively. The binding of the active enantiomer occurs at a previously untargeted region of the β5 active site, distant from the catalytic threonine, at the interface of the β5, β6, and β3 subunits nih.gov. The precise orientation of the piperidine ring and its substituents is critical for engaging with key amino acid residues in this pocket. For the (R)-configuration, the carboxamide group and other substituents would be positioned in a way that likely leads to steric clashes with the protein and prevents the formation of the specific hydrogen bonds and van der Waals interactions observed for the active (S)-enantiomer nih.gov. This lack of a complementary fit would explain the significantly reduced activity of the (R)-enantiomer.

While this example focuses on a specific target, it illustrates a common principle in drug design: the rigid three-dimensional structure of a receptor's binding site often accommodates one enantiomer far better than the other. Therefore, the (R)-configuration of 2-piperidinecarboxamide can be considered a key structural feature that, depending on the target, may either be essential for activity or significantly hinder it.

Analysis of Substituent Effects and Chemical Modifications on Stereoselective Activity

The influence of substituents on the piperidine ring and the carboxamide group can further modulate the stereoselective activity of (R)-2-piperidinecarboxamide derivatives. Chemical modifications can enhance binding affinity, selectivity, and pharmacokinetic properties, and these effects are often dependent on the stereochemistry of the core scaffold.

For instance, in the development of anaplastic lymphoma kinase (ALK) inhibitors, structure-activity relationship studies of piperidine carboxamides revealed that modifications to both the right- and left-hand sides of the molecule could significantly improve potency and selectivity nih.gov. While this study did not specifically focus on the (R)-2-carboxamide isomer, it highlights the general principle that exploring chemical space around the piperidine core is a valid strategy for optimizing biological activity.

In the context of stereoselectivity, the introduction of substituents can have several effects:

Steric Influence: Bulky substituents can either enhance binding by filling a hydrophobic pocket or cause steric hindrance that prevents the ligand from adopting the optimal binding conformation. The effect of such a substituent would likely differ between the (R)- and (S)-enantiomers.

Electronic Effects: Electron-donating or electron-withdrawing groups can alter the charge distribution of the molecule, influencing its ability to form hydrogen bonds or electrostatic interactions with the target receptor.

Conformational Rigidity: Modifications that constrain the conformation of the piperidine ring or its substituents can be beneficial if the resulting conformation is the one preferred by the receptor. This can lead to a more favorable entropy of binding.

The following table summarizes the conceptual effects of different types of substituents on the stereoselective activity of piperidine carboxamide derivatives, based on general principles of medicinal chemistry.

Substituent TypePotential Effect on Stereoselective ActivityRationale
Small Alkyl Groups Can probe small hydrophobic pockets near the main binding site. The impact will depend on the specific topology of the receptor, favoring one enantiomer over the other.Fills small voids in the binding pocket, potentially increasing van der Waals interactions for the correctly oriented enantiomer.
Aromatic Rings May engage in π-π stacking or cation-π interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan). The orientation of the ring is critical, making this effect highly stereospecific.Provides additional binding energy through favorable aromatic interactions, but only if the stereochemistry allows for the correct positioning.
Hydrogen Bond Donors/Acceptors Can form additional hydrogen bonds with polar residues in the binding site. The stereochemistry dictates the spatial positioning of these groups, determining if they can interact with complementary residues.Formation of specific hydrogen bonds is highly directional and distance-dependent, making it sensitive to the stereochemical configuration.
Halogens Can act as hydrophobic substituents and can also participate in halogen bonding. The position and orientation of the halogen are critical for this specific interaction.Halogen bonds are directional interactions that require a specific geometry, which is dependent on the overall stereochemistry of the molecule.

It is important to note that without specific experimental data for (R)-2-piperidinecarboxamide derivatives across a range of targets, these remain general principles. The precise impact of any given substituent will always be target-dependent.

Identification of Key Amino Acid Residues and Structural Motifs Involved in Ligand-Protein Interactions

The specific interactions between a ligand and its protein target are fundamental to its biological activity. For (R)-2-piperidinecarboxamide and its derivatives, the identification of key amino acid residues and structural motifs within the binding site is crucial for understanding the basis of its activity and for designing more potent and selective molecules.

As previously mentioned, detailed structural information for a piperidine carboxamide derivative comes from the study of an antimalarial (S)-enantiomer binding to the Pf20Sβ5 nih.gov. While this describes the interactions of the more active enantiomer, it provides a valuable framework for inferring the interactions that are likely absent or suboptimal for the (R)-enantiomer.

The key interactions for the active (S)-enantiomer in the Pf20Sβ5 binding site include:

Van der Waals Interactions: The pyridyl-CH3 group of the ligand is positioned at the N-terminal end of the β5_α1 helix, in close proximity to Alanine 49 (β5_A49) and Serine 28 (β5_S28) nih.gov.

Hydrogen Bonding: The position of a short strand containing Serine 27 (β5_S27) and Serine 28 (β5_S28) is stabilized by a hydrogen bond between the carbonyl oxygen of β5_S27 and Arginine 190 of the β3 subunit (β3_R190) nih.gov. This indirectly influences the ligand binding pocket.

The following table summarizes the key amino acid residues in the Pf20Sβ5 binding site and their likely interaction status with the (R)-enantiomer, inferred from the binding mode of the (S)-enantiomer.

Interacting ResidueSubunitInteraction with (S)-EnantiomerInferred Interaction with (R)-Enantiomer
Alanine 49 β5Van der WaalsLikely lost or reduced due to improper orientation
Serine 28 β5Van der WaalsLikely lost or reduced; potential for steric clash
Arginine 190 β3Indirectly stabilizes the binding pocket via H-bond with β5_S27Indirect influence remains, but the ligand may not be able to take advantage of the pocket conformation

These inferences highlight that the lack of activity in the (R)-enantiomer is likely due to a combination of lost favorable interactions and the introduction of unfavorable steric clashes within the highly specific binding pocket of the target protein. This underscores the critical importance of stereochemistry in the design of potent and selective 2-piperidinecarboxamide derivatives.

Computational Chemistry and Molecular Modeling Approaches for R 2 Piperidinecarboxamide

Molecular Docking Simulations for Predicting Enantiomer-Specific Binding Modes

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode of a ligand to a protein of known three-dimensional structure. For chiral molecules like (R)-2-Piperidinecarboxamide and its enantiomer, molecular docking can elucidate the structural basis for their different pharmacological activities.

Studies on related chiral local anesthetics, such as bupivacaine (B1668057) and ropivacaine (B1680718), have demonstrated the power of molecular docking in understanding their enantiomer-specific interactions with voltage-gated sodium channels, their primary molecular target. Docking studies have shown that the different spatial arrangements of the substituents on the chiral center of these molecules lead to distinct binding orientations within the channel pore. These differences in binding modes can affect the affinity and efficacy of the drug, providing a rationale for the observed differences in their therapeutic and toxicological profiles.

For instance, molecular docking simulations of ropivacaine, a compound structurally related to (R)-2-Piperidinecarboxamide, have been performed to understand its interaction with various biological targets. archivesofmedicalscience.comconsensus.app These simulations have helped to delineate the structural requirements for its local anesthetic activity. researchgate.netconsensus.app Similar studies on bupivacaine have revealed stereoselective binding to sodium channels, with the R-enantiomer generally exhibiting higher potency. nih.gov

The table below summarizes key findings from molecular docking studies on related local anesthetics, highlighting the potential insights that could be gained for (R)-2-Piperidinecarboxamide.

CompoundTargetKey Findings
RopivacaineVoltage-gated sodium channelsIdentification of key amino acid residues involved in binding and elucidation of the binding pose. researchgate.netconsensus.app
BupivacaineVoltage-gated sodium channelsStereoselective binding, with the R-enantiomer showing higher potency in some assays. nih.gov
Ropivacaine AnalogsVoltage-gated sodium channelsDelineation of structural requirements for local anesthetic activity. researchgate.net

Molecular Dynamics Simulations to Elucidate Conformational Changes and Binding Stability of (R)-2-Piperidinecarboxamide

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the conformational changes and assess the binding stability of the complex over time. MD simulations are particularly useful for studying the behavior of flexible molecules like (R)-2-Piperidinecarboxamide and its interactions with dynamic biological targets such as ion channels.

MD simulations can provide insights into how the binding of (R)-2-Piperidinecarboxamide affects the conformational dynamics of its target protein, which can be crucial for understanding its mechanism of action. Furthermore, these simulations can be used to calculate the binding free energy, providing a more accurate prediction of the binding affinity compared to docking scores alone.

Several MD simulation studies have been conducted on local anesthetics to investigate their interactions with voltage-gated sodium channels. pnas.org These studies have shed light on the entry pathways of the drugs into the channel pore and the dynamic nature of their binding. For instance, MD simulations have been used to examine the interaction of permanently neutral local anesthetic compounds with Nav channels, revealing that these compounds can enter the pore through lateral fenestrations or the activation gate. pnas.org

The stability of the binding of ropivacaine analogs has been assessed using MD simulations, which have provided valuable information for the design of more potent local anesthetics. researchgate.net The insights gained from these simulations can be directly applied to the study of (R)-2-Piperidinecarboxamide to understand its conformational flexibility and the stability of its complex with its biological target.

Homology Modeling of Ion Channels and Receptors to Facilitate Interaction Studies

The application of molecular docking and MD simulations requires a three-dimensional structure of the target protein. However, the experimental structures of many ion channels and receptors, particularly in their different conformational states, are not always available. In such cases, homology modeling can be used to build a theoretical model of the target protein based on the known structure of a homologous protein.

Homology modeling has been instrumental in studying the interactions of local anesthetics with voltage-gated sodium channels. By building models of different channel subtypes and states, researchers have been able to perform docking and MD simulations to investigate the binding of various local anesthetics. These studies have provided valuable insights into the structural basis of drug selectivity and state-dependent binding.

For example, homology models of voltage-gated sodium channels have been used to study the binding of ropivacaine and other local anesthetics, helping to identify key residues involved in the interaction. drugbank.com The accuracy of these models is crucial for obtaining reliable results from subsequent docking and simulation studies. Therefore, careful model building and validation are essential steps in this process.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chiral Analogs of (R)-2-Piperidinecarboxamide

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful for studying chiral molecules as they take into account the three-dimensional arrangement of atoms.

3D-QSAR studies on chiral analogs of (R)-2-Piperidinecarboxamide can help to identify the key structural features that are important for its pharmacological activity. By building a predictive QSAR model, it is possible to design new analogs with improved potency and selectivity. These models can guide the synthesis of new compounds, saving time and resources in the drug discovery process.

Several 3D-QSAR studies have been performed on piperidine (B6355638) carboxamide derivatives and related compounds, demonstrating the utility of this approach in drug design. researchgate.netrsc.orgresearchgate.net For instance, CoMFA and CoMSIA models have been developed for piperidine carboxamide derivatives as ALK inhibitors, yielding significant statistical results and indicating the importance of steric, electrostatic, and hydrophobic properties for potent inhibition. researchgate.net These studies provide a framework for conducting similar analyses on chiral analogs of (R)-2-Piperidinecarboxamide to guide the development of new therapeutic agents.

The table below summarizes the key aspects of 3D-QSAR modeling that can be applied to (R)-2-Piperidinecarboxamide.

3D-QSAR MethodDescriptionApplication to (R)-2-Piperidinecarboxamide
CoMFACorrelates the biological activity of a series of molecules with their steric and electrostatic fields.Identify the spatial regions around the molecule where modifications would lead to an increase or decrease in activity.
CoMSIAIn addition to steric and electrostatic fields, it also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.Provide a more detailed understanding of the structure-activity relationships and guide the design of new analogs with improved properties.

In Vitro and Ex Vivo Pharmacological Investigations of R 2 Piperidinecarboxamide

Electrophysiological Characterization in Isolated Cell Systems

The electrophysiological properties of (R)-2-Piperidinecarboxamide, also known as Ropivacaine (B1680718), have been extensively studied in various isolated cell systems to elucidate its mechanism of action on ion channels. These investigations are crucial for understanding its anesthetic and potential cardiotoxic effects.

Whole-Cell Patch-Clamp and Other Electrophysiological Techniques for Ion Current Measurement

The whole-cell patch-clamp technique is a primary tool used to investigate the effects of (R)-2-Piperidinecarboxamide on transmembrane ion currents. This method allows for the recording of electrical currents from the entire cell membrane, providing a comprehensive view of how the compound modulates the activity of various ion channels.

In studies on isolated guinea pig ventricular myocytes, whole-cell patch-clamp techniques were employed to assess the impact of Ropivacaine on sodium (INa), L-type calcium (ICa-L), inward rectifier potassium (IK1), and delayed rectifier potassium (IK) currents nih.gov. Similarly, this technique has been utilized to study the effects on high-voltage-activated calcium currents in enzymatically dissociated dorsal horn neurons from neonatal rats.

Conventional patch-clamp and action potential voltage-clamp arrangements have also been applied to isolated canine ventricular cardiomyocytes to study the concentration-dependent effects of Ropivacaine on transmembrane ion currents nih.gov. Furthermore, the whole-cell patch-clamp technique was used to examine its influence on tetrodotoxin-sensitive (TTX-S) and tetrodotoxin-resistant (TTX-R) Na+ currents in rat dorsal root ganglion (DRG) neurons.

Assessment of Voltage-Dependent Block and Kinetic Parameters

(R)-2-Piperidinecarboxamide exhibits a voltage-dependent and use-dependent blockade of sodium channels. In rat dorsal horn neurons, the inhibitory effect of Ropivacaine on sodium currents was more pronounced at a more depolarized holding potential. The mean drug concentration required to produce 50% current inhibition (IC50) was 117.3 µM at a holding potential of -80 mV, which decreased to 74.3 µM at a holding potential of -60 mV, demonstrating voltage-dependency nih.gov.

The compound also affects the kinetics of ion channels. In guinea pig ventricular myocytes, Ropivacaine prolonged the time constant of INa inactivation in a concentration-dependent manner nih.gov. Repeated activation of sodium channels through a train of depolarizing pulses increased the inhibitory effect of Ropivacaine, a phenomenon known as use-dependent block nih.gov. Specifically, in the presence of 50 µM Ropivacaine, the ratio of the amplitude of the 20th pulse to the first pulse was 71.1%, compared to 91.2% in its absence nih.gov.

Ropivacaine also blocks various potassium and calcium channels in a concentration-dependent manner. In canine ventricular cardiomyocytes, the EC50 values for the blockade of several key currents have been determined, as detailed in the table below nih.gov. Furthermore, studies on cloned human cardiac K+ channels (hKv1.5) revealed that Ropivacaine acts as an open channel blocker, with binding occurring in the internal mouth of the ion pore. This interaction slows the deactivation time course of the channel nih.gov.

Inhibitory Concentrations of (R)-2-Piperidinecarboxamide on Various Ion Channels
Ion Channel/CurrentCell TypeParameterValue (µM)Holding Potential
Sodium Current (INa)Rat Dorsal Horn NeuronsIC50117.3-80 mV
Sodium Current (INa)Rat Dorsal Horn NeuronsIC5074.3-60 mV
Tetrodotoxin-Sensitive Na+ Current (TTX-S)Rat Dorsal Root Ganglion NeuronsIC50116 ± 35Not Specified
Tetrodotoxin-Resistant Na+ Current (TTX-R)Rat Dorsal Root Ganglion NeuronsIC5054 ± 14Not Specified
L-type Calcium Current (ICa-L)Canine Ventricular CardiomyocytesEC50263 ± 67Not Specified
Transient Outward Potassium Current (Ito)Canine Ventricular CardiomyocytesEC50384 ± 75Not Specified
Inward Rectifier Potassium Current (IK1)Canine Ventricular CardiomyocytesEC50372 ± 35Not Specified
Rapid Delayed Rectifier Potassium Current (IKr)Canine Ventricular CardiomyocytesEC50303 ± 47Not Specified
Slow Delayed Rectifier Potassium Current (IKs)Canine Ventricular CardiomyocytesEC50106 ± 18Not Specified
Human Kv1.5 Potassium ChannelLtk cells (stably transfected)KD80 ± 4Not Specified

Cellular Electrophysiological Responses in Excitable Cells (e.g., Neurons, Cardiomyocytes)

In neurons, (R)-2-Piperidinecarboxamide's primary action is the dose-dependent inhibition of sodium currents, which leads to a blockade of impulse conduction in nerve fibers nih.govnih.gov. This effect is potentiated by the dose-dependent inhibition of potassium channels nih.gov. Studies on rat dorsal horn neurons have shown that Ropivacaine produces a significant hyperpolarizing shift of 11 mV in the steady-state inactivation curve of the sodium current nih.gov.

In cardiomyocytes, Ropivacaine induces concentration- and frequency-dependent changes in the action potential configuration nih.gov. In isolated canine ventricular cardiomyocytes, it causes a shortening of the action potential, a reduction in its amplitude and the maximum velocity of depolarization (Vmax), suppression of early repolarization, and depression of the plateau phase nih.gov. The reduction in Vmax was characterized by an EC50 value of 81 ± 7 µM at a stimulation frequency of 1 Hz nih.gov. Similarly, in guinea pig ventricular myocytes, Ropivacaine was found to depress sodium and L-type calcium currents, which may be related to its cardiotoxic effects nih.gov.

Mechanistic Studies in Isolated Nerve Preparations and Cardiac Tissue

The primary mechanism of action of (R)-2-Piperidinecarboxamide in isolated nerve preparations is the reversible inhibition of sodium ion influx, which blocks the propagation of action potentials nih.govmusechem.com. Its lower lipophilicity compared to other local anesthetics like Bupivacaine (B1668057) makes it less likely to penetrate large myelinated motor fibers, leading to a more selective action on pain-transmitting Aδ and C nerve fibers over Aβ fibers, which are involved in motor function nih.gov.

In isolated cardiac tissue, the effects of Ropivacaine are more complex. Studies on isolated rabbit Purkinje fiber-ventricular muscle preparations have shown that it is less potent than Bupivacaine but more potent than Lidocaine in its depressant effect on cardiac excitation and conduction. High concentrations of Ropivacaine can cause premature depolarizations during phase 3 of the action potential.

The cardiotoxic effects are linked to the blockade of multiple ion channels. In canine ventricular cardiomyocytes, Ropivacaine blocks L-type calcium current, transient outward current, inward rectifier potassium current, and both rapid and slow delayed rectifier potassium currents in a concentration-dependent manner nih.gov. These actions on various ion currents contribute to the observed changes in the cardiac action potential, and in cases of overdose, may lead to cardiac complications nih.gov.

Effects of (R)-2-Piperidinecarboxamide on Electrophysiological Parameters
Cell/Tissue TypeParameterEffectConcentration/Details
Rat Dorsal Horn NeuronsSodium CurrentDose-dependent inhibition10-400 µM
Rat Dorsal Horn NeuronsSteady-State Inactivation Curve11 mV hyperpolarizing shiftNot Specified
Canine Ventricular CardiomyocytesAction Potential DurationShorteningConcentration-dependent
Canine Ventricular CardiomyocytesAction Potential AmplitudeReductionConcentration-dependent
Canine Ventricular CardiomyocytesMaximum Velocity of Depolarization (Vmax)ReductionEC50 = 81 ± 7 µM at 1 Hz
Guinea Pig Ventricular MyocytesSodium Current (INa)Decrease8.3% at 10 µM, 33.3% at 50 µM, 62.5% at 100 µM
Guinea Pig Ventricular MyocytesL-type Calcium Current (ICa-L)Decrease7.6% at 50 µM, 22.5% at 100 µM

Comparative Enantiomeric Research on R 2 Piperidinecarboxamide

Differential Binding Affinities of (R)-2-Piperidinecarboxamide versus its (S)-Enantiomer (Levobupivacaine) to Biological Targets

The stereoisomers of 2-Piperidinecarboxamide exhibit distinct binding affinities for various biological targets, particularly neuronal and cardiac ion channels. Research assessing the binding to sodium (Na+) channels via antagonism of [3H]-batrachotoxin binding in rat brain synaptosomes revealed a stereopotency ratio where the (R)-enantiomer demonstrated a threefold higher affinity than the (S)-enantiomer nih.gov.

This stereoselectivity is highly dependent on the specific ion channel and its conformational state. For cardiac Na+ channels, the (R)-enantiomer shows a significantly higher affinity for the inactivated state of the channel compared to the (S)-enantiomer ahajournals.orgnih.govnih.gov. This preferential binding to the inactivated state is a key factor in its more potent effect on cardiac sodium currents ahajournals.orgnih.gov. In contrast, both enantiomers bind with high affinity to the activated or open state of the cardiac Na+ channel, but this interaction does not display stereoselectivity nih.gov.

Stereoselectivity is even more pronounced in certain potassium (K+) channels. In peripheral nerves, the block of flicker K+ channels is highly stereoselective, with the (R)-enantiomer being significantly more potent. The half-maximal inhibitory concentration (IC50) for flicker K+ channel block was 0.15 µM for the (R)-enantiomer, compared to 11 µM for the (S)-enantiomer, resulting in a stereopotency ratio of 73 nih.govuni-luebeck.de. This marked difference suggests a very specific and tight fit between the (R)-enantiomer and its binding site on this particular channel nih.govuni-luebeck.de. However, this pronounced stereoselectivity is not universal across all channels; for instance, the tonic block of Na+ channels in the same peripheral nerve fibers shows no significant stereoselectivity, with IC50 values of 29 µM for the (R)-enantiomer and 44 µM for the (S)-enantiomer nih.govuni-luebeck.de.

Table 1: Comparative Binding Affinities (IC50) of (R)- and (S)-Enantiomers
Biological Target(R)-Enantiomer (Dextrobupivacaine)(S)-Enantiomer (Levobupivacaine)Stereopotency Ratio (R:S)Source
Rat Brain Na+ Channels ([3H]-batrachotoxin displacement)--3:1 nih.gov
Peripheral Nerve Flicker K+ Channel0.15 µM11 µM73:1 nih.govuni-luebeck.de
Peripheral Nerve Na+ Channel (Tonic Block)29 µM44 µM~1.5:1 nih.govuni-luebeck.de

Stereoselective Profiles in Ion Channel Modulation

The differential binding affinities of the enantiomers translate directly into stereoselective modulation of ion channel function. The interaction with voltage-gated sodium channels, the primary target for local anesthetic action, is a key area of differentiation.

Sodium (Na+) Channels: The modulation of cardiac Na+ channels is markedly stereoselective. The (R)-enantiomer is a more potent blocker of these channels, an effect that resides almost entirely in its interaction with the inactivated state of the channel ahajournals.orgnih.govmdpi.com. During prolonged depolarization of guinea pig ventricular myocytes, the (R)-enantiomer produced a significantly greater inhibition of the sodium current (INa) than the (S)-enantiomer (72% vs. 58%) ahajournals.orgnih.gov. Furthermore, the rate of development of this block was faster for the (R)-enantiomer ahajournals.orgnih.gov. In contrast, (R)-2-Piperidinecarboxamide (Ropivacaine) demonstrates a faster recovery from Na+ channel block compared to Bupivacaine (B1668057) researchgate.net. Studies on human cardiac SCN5A channels showed that while Bupivacaine was more potent in open-channel block, both Bupivacaine and Ropivacaine (B1680718) had similar potencies for the inactivated state, with recovery from block being about twofold faster for Ropivacaine researchgate.net.

Potassium (K+) Channels: Significant stereoselectivity is also observed in the modulation of K+ channels. As noted, the (R)-enantiomer is a far more potent blocker of flicker K+ channels in peripheral nerves nih.govuni-luebeck.de. This high degree of stereoselectivity is primarily due to a much slower dissociation rate constant for the (R)-enantiomer, implying a more stable drug-receptor complex nih.gov. Conversely, research on human ether-à-go-go-related gene (HERG) K+ channels revealed a different stereoselective profile. In this case, the (S)-enantiomer, Levobupivacaine, was a more potent blocker than the (R)-enantiomer, Dextrobupivacaine nih.govnih.gov. At a concentration of 20 µM, Levobupivacaine induced a 67.5% block of HERG channels, whereas Dextrobupivacaine produced a 47.2% block nih.govnih.gov. (R)-2-Piperidinecarboxamide (Ropivacaine) produced a block of 55.5%, similar to racemic bupivacaine nih.govnih.gov. All three compounds were found to bind to the open and inactivated states of the HERG channel, accelerating its inactivation kinetics nih.gov.

Table 2: Stereoselective Modulation of Ion Channels
Ion ChannelParameter(R)-Enantiomer(S)-Enantiomer(R)-2-Piperidinecarboxamide (Ropivacaine)Source
Cardiac Na+ Channel (Inactivated State)% Inhibition of INa72%58%- ahajournals.orgnih.gov
HERG K+ Channel% Channel Block (at 20 µM)47.2%67.5%55.5% nih.govnih.gov
Human Cardiac SCN5A (Open State)IC5069.5 µM (as Bupivacaine)322.2 µM researchgate.net
Human Cardiac SCN5A (Inactivated State)IC502.18 µM (as Bupivacaine)2.73 µM researchgate.net

Comparative Analysis of Cellular Electrophysiological Responses Evoked by (R)-2-Piperidinecarboxamide, (S)-Enantiomer, and Racemic Bupivacaine

The stereoselective modulation of ion channels leads to distinct cellular electrophysiological responses. In isolated cardiac preparations, these differences are clearly observable in action potential characteristics and ion current dynamics.

The more potent block of the inactivated Na+ channel by the (R)-enantiomer results in more significant changes to the cardiac action potential. Studies in guinea pig ventricular myocytes showed that the (R)-enantiomer caused a larger hyperpolarizing shift in the voltage dependence of Na+ channel availability compared to the (S)-enantiomer (a shift of 37 mV vs. 30 mV) ahajournals.orgnih.gov. This indicates a more profound effect on the excitability of cardiac cells. Furthermore, the (R)-enantiomer has been shown to shorten the action potential duration more significantly than the (S)-enantiomer across a range of pacing frequencies in guinea pig papillary muscle mdpi.com.

Racemic bupivacaine has been documented to significantly decrease the maximum rate of depolarization (Vmax) and the action potential amplitude in isolated rabbit Purkinje fibers nih.gov. Given the greater potency of the (R)-enantiomer on cardiac Na+ channels, this component of the racemic mixture is largely responsible for these effects. In contrast, Levobupivacaine (the S-enantiomer) demonstrates a less depressant effect on atrioventricular conduction compared to the racemic mixture or the (R)-enantiomer nih.gov.

Table 3: Comparative Cellular Electrophysiological Effects
Parameter(R)-Enantiomer Effect(S)-Enantiomer EffectRacemic Bupivacaine EffectSource
Shift in Na+ Channel AvailabilityLarger shift (37 mV)Smaller shift (30 mV)- ahajournals.orgnih.gov
Action Potential Duration (APD)Greater shorteningLesser shortening- mdpi.com
Atrioventricular ConductionMore depressantLess depressant- nih.gov
Maximum Rate of Depolarization (Vmax)--Significant decrease nih.gov

Research on Enantiomeric Excess Compositions and their Biological Implications

Recognizing the distinct properties of the (R)- and (S)-enantiomers has led to research into formulations with a specific enantiomeric excess, aiming to optimize clinical characteristics. A notable example is a mixture with an enantiomeric excess of the (S)-enantiomer, specifically a 75% (S)-enantiomer to 25% (R)-enantiomer ratio (S75:R25) google.com.

The rationale behind this formulation is to leverage the reduced toxicity profile of the (S)-enantiomer while retaining some of the anesthetic characteristics attributed to the (R)-enantiomer google.com. Research suggests that the presence of the (R)-isomer in the mixture improves the quality of the nerve block without introducing the level of cardiotoxicity associated with the 50:50 racemic mixture .

Clinical studies comparing the S75:R25 mixture to racemic bupivacaine have found that the enantiomeric excess formulation resulted in longer-lasting analgesia and a less intense motor block . Another study noted that a 50% enantiomeric excess mixture (S75:R25) did not affect neuromuscular transmission on its own but did potentiate a neuromuscular block produced by pancuronium, suggesting a presynaptic action nih.gov. These findings indicate that manipulating the enantiomeric ratio can produce a formulation with a distinct and potentially advantageous biological profile compared to either the pure S-enantiomer or the racemic mixture.

Q & A

Q. Methodological Answer :

  • In Vitro Metabolism : Use human liver microsomes (HLMs) with NADPH cofactor to identify phase I metabolites; LC-MS/MS for structural elucidation .
  • Isotope Labeling : Incorporate 14C^{14}C-labeled compound to track metabolic fate in rodent models, comparing urinary vs. fecal excretion .
  • Enzyme Inhibition Studies : Co-incubate with CYP3A4/CYP2D6 inhibitors (e.g., ketoconazole) to identify dominant metabolic enzymes .

Basic: What computational tools are recommended for predicting the reactivity of (R)-2-piperidinecarboxamide?

Q. Methodological Answer :

  • Quantum Mechanics : DFT calculations (B3LYP/6-31G*) to model transition states in amide bond formation .
  • Molecular Dynamics : Simulate solvation effects using GROMACS, focusing on hydrogen-bonding interactions in aqueous environments .
  • ADMET Prediction : Use SwissADME to estimate permeability (e.g., Blood-Brain Barrier score) and toxicity (e.g., Ames test predictions) .

Advanced: How should researchers optimize experimental protocols for scaling (R)-2-piperidinecarboxamide synthesis without compromising enantiopurity?

Q. Methodological Answer :

  • Flow Chemistry : Implement continuous-flow reactors with immobilized chiral catalysts (e.g., Pd@MOF) to enhance yield (>85%) and reduce racemization .
  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and automate pH adjustments .
  • DoE (Design of Experiments) : Apply Box-Behnken design to optimize temperature, solvent polarity (e.g., EtOH/H2_2O ratio), and catalyst loading .

Advanced: What analytical methods are critical for detecting impurities in (R)-2-piperidinecarboxamide batches?

Q. Methodological Answer :

  • HPLC-MS : Use reverse-phase C18 columns with ESI-MS to identify trace impurities (e.g., diastereomers or oxidation byproducts) .
  • NMR Relaxometry : Detect low-level contaminants (<0.1%) via 1H^1H-NMR spin-lattice relaxation times .
  • ICH Compliance : Follow Q3A(R2) guidelines for reporting thresholds (e.g., 0.10% for unknown impurities) .

Basic: How can researchers validate the biological activity of (R)-2-piperidinecarboxamide in target assays?

Q. Methodological Answer :

  • Dose-Response Curves : Use 8-point dilution series (1 nM–100 µM) to calculate EC50_{50}/IC50_{50} values; validate with Hill slope analysis .
  • Positive Controls : Compare to established analogs (e.g., bupivacaine) in patch-clamp assays for sodium channel blockade .
  • Blinding : Implement double-blind protocols to minimize bias in data collection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.